6-(2-Fluoroethyl)-2,2-dimethylmorpholine
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Overview
Description
6-(2-Fluoroethyl)-2,2-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoroethyl)-2,2-dimethylmorpholine typically involves the alkylation of morpholine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Morpholine+2-Fluoroethyl BromideK2CO3,CH3CN,Heatthis compound+KBr
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoroethyl)-2,2-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Fluoroethyl)-2,2-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Fluoroethyl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethanol: A simpler fluorinated alcohol with similar functional groups.
2,2-Dimethylmorpholine: Lacks the fluoroethyl group but shares the morpholine core structure.
6-(2-Chloroethyl)-2,2-dimethylmorpholine: Similar structure with a chloroethyl group instead of a fluoroethyl group.
Uniqueness
6-(2-Fluoroethyl)-2,2-dimethylmorpholine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C8H16FNO |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
6-(2-fluoroethyl)-2,2-dimethylmorpholine |
InChI |
InChI=1S/C8H16FNO/c1-8(2)6-10-5-7(11-8)3-4-9/h7,10H,3-6H2,1-2H3 |
InChI Key |
UIXAOOQOFXCBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(O1)CCF)C |
Origin of Product |
United States |
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